molecular formula C31H24ClN3O B2429976 4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide CAS No. 35150-44-8

4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide

Cat. No.: B2429976
CAS No.: 35150-44-8
M. Wt: 490
InChI Key: YYEJMVABBWHZLO-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide group substituted with a 4-chloro group and an indole moiety, making it a unique structure with potential biological significance.

Biochemical Analysis

Biochemical Properties

The role of 4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide in biochemical reactions is largely determined by its interactions with various biomolecules. Indole derivatives, such as this compound, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives

Cellular Effects

The effects of this compound on various types of cells and cellular processes are also of great interest. Indole derivatives have been found to play a main role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular interactions and mechanisms of this compound remain to be determined.

Preparation Methods

The synthesis of 4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the indole moiety. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others . The key steps involve the formation of the indole ring, followed by the introduction of the 4-chloro group and the benzamide moiety. Industrial production methods may involve optimizing these synthetic routes for higher yields and purity.

Chemical Reactions Analysis

4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

N-[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24ClN3O/c32-22-15-13-20(14-16-22)31(36)35-28-10-4-1-7-21(28)17-25(26-18-33-29-11-5-2-8-23(26)29)27-19-34-30-12-6-3-9-24(27)30/h1-16,18-19,25,33-34H,17H2,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEJMVABBWHZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)NC(=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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